2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide: is a complex organic compound with a unique structure that combines a quinoline core with an anilinomethyl group and a trifluoromethylphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Anilinomethyl Group: The anilinomethyl group can be introduced via a Mannich reaction, where the quinoline core reacts with formaldehyde and aniline under acidic conditions.
Attachment of the Trifluoromethylphenylacetamide Moiety: The final step involves the acylation of the intermediate product with 3-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anilinomethyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinoline core, converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline and aniline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology: In biological research, the compound has been studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: The compound shows promise as a lead compound in drug discovery, particularly for the development of anti-cancer and anti-inflammatory agents.
Industry: In the industrial sector, the compound is explored for its potential use in the development of advanced polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in cell proliferation and inflammation.
Comparison with Similar Compounds
- 2-[3-(aminomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
- 2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Comparison: Compared to its analogs, 2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide exhibits unique properties due to the specific positioning of the trifluoromethyl group, which enhances its binding affinity and selectivity towards certain molecular targets. This makes it a more potent and selective inhibitor in biological applications.
Properties
IUPAC Name |
2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3N3O2/c1-17-10-11-18-13-19(15-30-21-7-3-2-4-8-21)25(34)32(23(18)12-17)16-24(33)31-22-9-5-6-20(14-22)26(27,28)29/h2-14,30H,15-16H2,1H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMYJUSPPPLFOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=CC(=C3)C(F)(F)F)CNC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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